Cas no 2228939-50-0 ((5-bromo-2-methylhexan-3-yl)benzene)

(5-bromo-2-methylhexan-3-yl)benzene 化学的及び物理的性質
名前と識別子
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- (5-bromo-2-methylhexan-3-yl)benzene
- EN300-1876870
- 2228939-50-0
-
- インチ: 1S/C13H19Br/c1-10(2)13(9-11(3)14)12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3
- InChIKey: VECQRNWAUXJPHV-UHFFFAOYSA-N
- ほほえんだ: BrC(C)CC(C1C=CC=CC=1)C(C)C
計算された属性
- せいみつぶんしりょう: 254.06701g/mol
- どういたいしつりょう: 254.06701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
(5-bromo-2-methylhexan-3-yl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1876870-0.5g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1876870-2.5g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1876870-10.0g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1876870-1.0g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1876870-5g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 5g |
$3894.0 | 2023-09-18 | ||
Enamine | EN300-1876870-0.05g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1876870-0.1g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1876870-1g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 1g |
$1343.0 | 2023-09-18 | ||
Enamine | EN300-1876870-5.0g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1876870-0.25g |
(5-bromo-2-methylhexan-3-yl)benzene |
2228939-50-0 | 0.25g |
$1235.0 | 2023-09-18 |
(5-bromo-2-methylhexan-3-yl)benzene 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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3. Book reviews
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
(5-bromo-2-methylhexan-3-yl)benzeneに関する追加情報
(5-Bromo-2-methylhexan-3-yl)benzene: An Overview of a Promising Compound (CAS No. 2228939-50-0)
(5-Bromo-2-methylhexan-3-yl)benzene (CAS No. 2228939-50-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound features a benzene ring substituted with a 5-bromo-2-methylhexan-3-yl group, which imparts distinct properties that make it a valuable candidate for further research and development.
The chemical structure of (5-bromo-2-methylhexan-3-yl)benzene is characterized by the presence of a bromine atom at the 5-position of the hexyl chain, a methyl group at the 2-position, and a benzene ring attached to the 3-position of the hexyl chain. This arrangement provides a combination of aromatic and aliphatic functionalities, which can be exploited for various chemical reactions and biological activities.
Recent studies have focused on the synthesis and characterization of (5-bromo-2-methylhexan-3-yl)benzene. One notable approach involves the use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently construct the desired carbon-carbon bonds. These methods have been shown to offer high yields and excellent selectivity, making them suitable for large-scale production.
In the realm of medicinal chemistry, (5-bromo-2-methylhexan-3-yl)benzene has shown promise as a lead compound for drug discovery. Its bromine substituent can be readily replaced with other functional groups through various substitution reactions, allowing for the exploration of a wide range of derivatives. This flexibility is crucial for optimizing pharmacological properties such as potency, selectivity, and bioavailability.
One area of particular interest is the potential use of (5-bromo-2-methylhexan-3-yl)benzene in cancer therapy. Preliminary studies have indicated that certain derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is thought to involve the disruption of key cellular processes, such as DNA replication and protein synthesis. Further research is needed to elucidate the exact molecular targets and pathways involved.
Beyond its medicinal applications, (5-bromo-2-methylhexan-3-yl)benzene has also been explored for its potential in materials science. The presence of both aromatic and aliphatic moieties makes it an attractive candidate for the development of functional materials with tailored properties. For example, it can be used as a building block for polymers with enhanced mechanical strength or improved thermal stability.
The environmental impact of (5-bromo-2-methylhexan-3-yl)benzene is another important consideration. Studies have shown that this compound can be synthesized using environmentally friendly methods, such as green solvents and catalysts. Additionally, efforts are underway to develop biodegradable derivatives that minimize ecological footprint while maintaining their desired functionalities.
In conclusion, (5-bromo-2-methylhexan-3-yl)benzene (CAS No. 2228939-50-0) is a versatile compound with significant potential in multiple areas of research and application. Its unique chemical structure provides a foundation for further exploration and development, making it an exciting subject for future studies in medicinal chemistry, materials science, and beyond.
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